molecular formula C23H27BrN2O3 B2873167 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1104738-00-2

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2873167
CAS No.: 1104738-00-2
M. Wt: 459.384
InChI Key: PYYCFHAQXXJFDQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2,3-dimethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a useful research compound. Its molecular formula is C23H27BrN2O3 and its molecular weight is 459.384. The purity is usually 95%.
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Scientific Research Applications

N-Heterocyclic Carbene (NHC) Derivatives

NHC derivatives have been explored for their unique properties and applications in catalysis and materials science. The study by Laus et al. (2010) discusses the synthesis and structural characterization of NHC derivatives from 1,3-di(benzyloxy)imidazolium salts. These derivatives have been utilized in forming metal-carbene complexes with various metals, demonstrating their potential in catalytic applications and the development of novel materials (Laus et al., 2010).

Catalytic Properties of Ruthenium Complexes

Ruthenium complexes with NHC ligands have shown promising catalytic properties. Mejuto et al. (2015) reported on ruthenium complexes with an NHC NNC-pincer ligand, demonstrating their effectiveness in the reduction of ketones and aldehydes under transfer hydrogenation conditions. This study highlights the potential of NHC-based ruthenium complexes in catalysis, particularly in hydrogenation reactions (Mejuto et al., 2015).

Ionic Liquid Promoted Synthesis

Ionic liquids have been used to promote the synthesis of various heterocyclic compounds. Shaabani et al. (2006) demonstrated the use of 1-butyl-3-methylimidazolium bromide as an ionic liquid to synthesize 3-aminoimidazo[1,2-a]pyridines. This study suggests the utility of ionic liquids in facilitating reactions involving imidazolium salts and related structures, leading to the efficient synthesis of valuable heterocyclic compounds (Shaabani et al., 2006).

Silver and Palladium Complexes with Dicarbene Ligands

The study by Nielsen et al. (2002) focused on the synthesis and catalytic applications of silver(I) and palladium(II) complexes with a pyridine-bridged dicarbene ligand. These complexes have shown good activities in catalytic reactions such as the Heck coupling, illustrating the potential of dicarbene ligands in enhancing the catalytic efficiency of metal complexes (Nielsen et al., 2002).

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,3-dimethylphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N2O3.BrH/c1-16-6-5-7-19(17(16)2)24-15-23(26,25-11-4-3-8-22(24)25)18-9-10-20-21(14-18)28-13-12-27-20;/h5-7,9-10,14,26H,3-4,8,11-13,15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYCFHAQXXJFDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CC([N+]3=C2CCCC3)(C4=CC5=C(C=C4)OCCO5)O)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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